3-Ethoxy-1-oxidoquinoxalin-1-ium
Description
3-Ethoxy-1-oxidoquinoxalin-1-ium is a quinoxaline derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position and an oxidopyridinium-like moiety at the 1-position. Quinoxaline derivatives are nitrogen-containing heterocycles with a bicyclic structure comprising two fused pyrazine and benzene rings. These compounds exhibit diverse electronic and coordination properties, making them valuable in materials science, pharmaceuticals, and catalysis .
Properties
CAS No. |
18916-48-8 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
3-ethoxy-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10-7-12(13)9-6-4-3-5-8(9)11-10/h3-7H,2H2,1H3 |
InChI Key |
RCEGKWYQPVKLPM-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC=C2[N+](=C1)[O-] |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2[N+](=C1)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinoxalinium Derivatives
Quinoxalinium derivatives share a common bicyclic core but differ in substituents, oxidation states, and applications. Below is a comparative analysis of 3-Ethoxy-1-oxidoquinoxalin-1-ium with three structurally related compounds:
Structural and Functional Comparisons
Electronic and Coordination Properties
- This compound: The ethoxy group may enhance solubility in organic solvents, while the N-oxide moiety could act as a Lewis base, facilitating metal coordination. Comparable to 3-carbamoyl derivatives, the ethoxy substituent may moderate electronic effects on the quinoxaline core .
- 2,3-Diphenylquinoxalin-1-ium chloride: The phenyl groups contribute to extended π-conjugation, favoring applications in organic semiconductors. Its chloride counterion supports ionic interactions in crystal packing .
- 3-Methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide: The carboxamide and oxido groups enhance polarity, making it suitable for analytical applications such as chromatography-based detection .
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